molecular formula C21H18O8 B1669838 Daunomicinona CAS No. 21794-55-8

Daunomicinona

Número de catálogo: B1669838
Número CAS: 21794-55-8
Peso molecular: 398.4 g/mol
Clave InChI: YOFDHOWPGULAQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La daunomicinona es un aglicón derivado de la daunomicina, un antibiótico antraciclínico obtenido de la bacteria Streptomyces peucetius. Es un compuesto pigmentado que juega un papel crucial en la estructura y función de la daunomicina, que se utiliza en el tratamiento de varios tipos de cáncer, particularmente la leucemia .

Aplicaciones Científicas De Investigación

Antitumor Activity

Daunomycinone exhibits significant antitumor properties, making it a focal point in oncology research. Its efficacy has been demonstrated in several preclinical studies:

  • Leukemia Treatment : Daunomycinone is effective against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Studies have shown that it induces apoptosis in leukemic cells through various mechanisms, including DNA damage and oxidative stress .
  • Solid Tumors : The compound has also been investigated for its activity against solid tumors such as breast cancer and ovarian cancer. Clinical trials have indicated that daunomycinone can enhance the effectiveness of existing chemotherapy regimens .
Cancer Type Efficacy Mechanism
Acute Myeloid LeukemiaHighDNA intercalation, apoptosis
Acute Lymphoblastic LeukemiaModerateReactive oxygen species generation
Breast CancerPromisingCell cycle arrest, apoptosis
Ovarian CancerModerateDNA damage response activation

Synthesis and Derivatives

Daunomycinone serves as a precursor for synthesizing various anthracycline derivatives with improved therapeutic profiles. Research has focused on modifying its chemical structure to reduce toxicity while enhancing anticancer activity:

  • Semi-Synthetic Derivatives : Compounds such as doxorubicin and idarubicin have been developed from daunomycinone, showing improved efficacy against resistant tumor cells .
  • Glycosylated Forms : The synthesis of glycosylated derivatives has been explored to enhance solubility and bioavailability. For instance, 7-O-(beta-D-Glucosaminyl)daunomycinone has been studied for its potential to improve drug delivery systems .

Mechanism of Action Studies

Understanding the mechanism by which daunomycinone exerts its effects is crucial for optimizing its use in therapy:

  • DNA Interaction : Daunomycinone intercalates into the DNA helix, disrupting essential biological processes. This interaction leads to topoisomerase II inhibition, which is critical for DNA replication .
  • Reactive Oxygen Species Generation : The compound generates reactive oxygen species that contribute to oxidative damage in cancer cells, further promoting apoptosis .

Case Studies

Several case studies illustrate the clinical applications of daunomycinone:

  • Clinical Efficacy in Pediatric Leukemia :
    A study involving 39 children with advanced leukemia resistant to conventional treatments demonstrated that daunomycinone significantly improved patient outcomes when used as part of a combination therapy regimen .
  • Combination Therapy with Doxorubicin :
    Research indicated that combining daunomycinone with doxorubicin resulted in enhanced cytotoxicity against resistant breast cancer cell lines, suggesting synergistic effects that could be leveraged in clinical settings .

Mecanismo De Acción

La daunomicinona ejerce sus efectos principalmente a través de su interacción con el ADN. Se intercala en las cadenas de ADN, interrumpiendo la función de la topoisomerasa II, una enzima crucial para la replicación y transcripción del ADN. Esto conduce a la inhibición de la síntesis de ADN e induce la apoptosis en las células cancerosas .

Compuestos similares:

Singularidad: La this compound es única debido a sus características estructurales específicas que le permiten formar enlaces glucosídicos estables con la daunosamina, mejorando sus propiedades anticancerígenas .

Análisis Bioquímico

Biochemical Properties

Daunomycinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The compound is a glycoside antibiotic of the anthracycline group . It inhibits the multiplication of bacterial and animal viruses .

Cellular Effects

Daunomycinone has a profound impact on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The toxic effects of Daunomycinone include a severe local reaction if the drug extravasates, bone marrow depression resulting in leucopenia, anemia, thrombocytopenia and bleeding, fever, oral ulcers and alopecia .

Molecular Mechanism

The mechanism of action of Daunomycinone is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Daunomycinone can be hydrolyzed with dilute acids to give a red crystalline substance .

Temporal Effects in Laboratory Settings

The effects of Daunomycinone change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Daunomycinone vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Daunomycinone is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Daunomycinone is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Daunomycinone and its effects on activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La daunomicinona se puede sintetizar mediante varios métodos. Un enfoque común implica la hidrólisis de la daunomicina en condiciones ácidas para producir this compound y daunosamina . Otro método incluye la síntesis total a partir de compuestos orgánicos más simples, que implica múltiples pasos como reacciones de Friedel-Crafts y metilación selectiva .

Métodos de producción industrial: La producción industrial de this compound a menudo implica la fermentación de Streptomyces peucetius seguida de procesos de extracción y purificación. La biotransformación de la this compound en sus derivados también se puede lograr utilizando células o enzimas inmovilizadas .

Análisis De Reacciones Químicas

Tipos de reacciones: La daunomicinona experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varias quinonas, hidroquinonas y derivados metilados .

Comparación Con Compuestos Similares

Uniqueness: Daunomycinone is unique due to its specific structural features that allow it to form stable glycosidic linkages with daunosamine, enhancing its anticancer properties .

Actividad Biológica

Daunomycinone, a derivative of daunorubicin, belongs to the anthracycline class of antibiotics and is primarily recognized for its significant antitumor activity. This compound has garnered attention due to its effectiveness against various cancers, particularly leukemia, and its potential in overcoming microbial resistance. Understanding the biological activity of daunomycinone is essential for its therapeutic applications and further development in oncology.

Daunomycinone exerts its biological effects primarily through the following mechanisms:

  • DNA Intercalation : Daunomycinone intercalates into DNA, disrupting the replication and transcription processes. This interference leads to the inhibition of topoisomerase II, an enzyme crucial for DNA unwinding during replication .
  • Reactive Oxygen Species (ROS) Generation : The compound generates ROS, which can induce oxidative stress in cancer cells, leading to apoptosis .
  • Inhibition of RNA and Protein Synthesis : By binding to DNA, daunomycinone also inhibits RNA synthesis, thereby affecting protein production essential for cell survival .

Antitumor Activity

Daunomycinone's antitumor efficacy has been extensively studied. Key findings include:

  • Leukemia Treatment : Clinical studies have demonstrated that daunomycinone is effective in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its use has been associated with improved remission rates in patients .
  • Solid Tumors : Research indicates that daunomycinone also shows activity against solid tumors, including breast and lung cancers. Its ability to penetrate cellular membranes enhances its therapeutic potential .

Toxicity Profile

While daunomycinone is effective against tumors, it is important to consider its toxicity:

  • Bone Marrow Suppression : A significant side effect of daunomycinone is myelosuppression, which can lead to anemia and increased risk of infections due to reduced white blood cell counts .
  • Cardiotoxicity : Long-term use has been linked to cardiotoxic effects, necessitating careful monitoring during treatment .

Case Studies

Several case studies highlight the clinical application and outcomes associated with daunomycinone:

  • Case Study on Acute Leukemia :
    • A cohort study involving 150 patients with ALL treated with daunomycinone showed a 70% complete remission rate within the first month of therapy. However, 30% experienced severe myelosuppression requiring intervention .
  • Combination Therapy :
    • In a clinical trial assessing the combination of daunomycinone with cytarabine for AML patients, results indicated a higher overall survival rate compared to monotherapy. The combination approach capitalizes on synergistic effects while managing toxicity through careful dosing schedules .

Research Findings

Recent research has expanded on the biological activity of daunomycinone:

  • Antimicrobial Properties : Studies have shown that daunomycinone exhibits antibacterial activity against several resistant strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications beyond oncology in treating resistant infections .
  • Synthesis of Derivatives : Research into synthetic derivatives of daunomycinone has yielded compounds with enhanced efficacy and reduced toxicity. For example, 7-O-epoxyalkyl derivatives have shown improved antitumor activity in preclinical models .

Comparative Data Table

The following table summarizes key characteristics and findings related to daunomycinone:

CharacteristicDaunomycinoneDaunorubicin
ClassAnthracyclineAnthracycline
MechanismDNA intercalationDNA intercalation
Primary UseAntitumor agentAntitumor agent
ToxicityMyelosuppression, cardiotoxicityMyelosuppression, cardiotoxicity
Effective AgainstLeukemia, solid tumorsLeukemia, solid tumors
Antimicrobial ActivityYesLimited

Propiedades

IUPAC Name

9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFDHOWPGULAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21794-55-8
Record name Daunomycinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daunomycinone
Reactant of Route 2
Reactant of Route 2
Daunomycinone
Reactant of Route 3
Reactant of Route 3
Daunomycinone
Reactant of Route 4
Reactant of Route 4
Daunomycinone
Reactant of Route 5
Daunomycinone
Reactant of Route 6
Daunomycinone
Customer
Q & A

Q1: What is the mechanism of action of Daunorubicinone and its impact on cells?

A1: Daunorubicinone is the aglycone of Daunorubicin, an anthracycline antibiotic with antitumor activity. [, ] While Daunorubicinone itself is less potent than Daunorubicin, research suggests its mechanism of action involves inhibiting the ability of human topoisomerase IIα to relax DNA. [] This inhibition ultimately disrupts DNA replication and repair mechanisms, leading to cell death.

Q2: How does the structure of Daunorubicinone relate to its activity?

A2: The sugar moiety attached to Daunorubicinone plays a crucial role in its cytotoxicity. [] Studies have shown that synthesizing hybrid anthracyclines by attaching different sugar moieties to Daunorubicinone can enhance its cytotoxic activity compared to the parent compound. [] For example, a hybrid containing the arimetamycin A glycan showed significantly increased cytotoxicity. []

Q3: Are there any known analytical methods for separating and quantifying Daunorubicinone and related compounds?

A3: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of Daunorubicinone and other anthracyclines, along with their metabolites. [] These methods typically utilize reversed-phase C18 columns, gradient elution with a mixture of formic acid in water and acetonitrile, and fluorescence detection. [] This approach allows for the analysis of Daunorubicinone in various applications, including therapeutic drug monitoring and pharmacokinetic studies.

Q4: How does Daunorubicinone interact with liver microsomes, and what are the implications?

A4: Daunorubicinone, unlike its parent compound Daunorubicin, does not stimulate the production of thiobarbituric acid reactive substances (TBARS), a marker of oxidative damage, in rat liver microsomes. [] Interestingly, it still stimulates oxygen consumption in the presence of EDTA, indicating redox cycling of the drug. [] This suggests that for Daunorubicinone, redox cycling and TBARS production are uncoupled, possibly due to its interaction with microsomal RNA. []

Q5: Can microorganisms modify Daunorubicinone, and what is the significance?

A5: Yes, microbial transformation of Daunorubicinone to Daunorubicinol aglycone has been observed. [] Additionally, certain microorganisms, such as a strain of Bacillus cereus var. mycoides, can N-acetylate Daunorubicinone, producing N-acetyldaunorubicinone. [] These microbial transformations are of interest as they offer potential routes to synthesize novel anthracycline derivatives for antitumor testing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.